molecular formula C13H18O3 B1664085 2-Hydroxyibuprofen CAS No. 51146-55-5

2-Hydroxyibuprofen

Cat. No.: B1664085
CAS No.: 51146-55-5
M. Wt: 222.28 g/mol
InChI Key: UJHKVYPPCJBOSG-UHFFFAOYSA-N
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Description

2-Hydroxyibuprofen is a metabolite of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It is formed through the hydroxylation of ibuprofen, specifically at the second carbon of the propionic acid side chain. This compound retains some of the pharmacological properties of its parent molecule and is of interest in various scientific research fields, including pharmacology and environmental science .

Mechanism of Action

Target of Action

2-Hydroxyibuprofen is a metabolite of ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis via the arachidonic acid pathway . Prostaglandins are mediators of pain and fever .

Mode of Action

It is believed to suppress the prostanoid synthesis in inflammatory cells via inhibition of the cox-2 isoform of the arachidonic acid cox . This is similar to the action of ibuprofen, which is known to inhibit COX and thus reduce the production of prostaglandins .

Biochemical Pathways

This compound is involved in the metabolism of ibuprofen . The primary CYP isoform responsible for ibuprofen clearance is CYP2C9, which catalyzes the formation of this compound . This metabolite is likely formed as a result of aliphatic monooxygenase activity .

Pharmacokinetics

Ibuprofen, from which this compound is derived, is most commonly administered orally .

Result of Action

The molecular and cellular effects of this compound are likely similar to those of ibuprofen, given that it is a metabolite of the latter. Ibuprofen’s effects include relief of symptoms of pain, inflammation, and fever . It is proposed to be more pharmacologically active and tolerable with a better safety profile than ibuprofen due to a higher concentration of the active S enantiomer .

Action Environment

Ibuprofen, and by extension this compound, is considered an emerging environmental contaminant due to its presence in different environments and its potential adverse effects on aquatic organisms . Its degradation in the environment or by microorganisms is difficult due to its physicochemical characteristics . Therefore, environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

2-Hydroxyibuprofen is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 2C9 (CYP2C9), which catalyzes its formation from ibuprofen . This interaction is essential for the oxidative metabolism of ibuprofen. Additionally, this compound can interact with other biomolecules, including proteins and transporters, influencing its distribution and excretion .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . By inhibiting these enzymes, this compound can reduce inflammation and pain. Moreover, it may affect the expression of genes involved in the inflammatory process, further modulating cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of COX enzymes, inhibiting their activity and preventing the synthesis of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and modulating various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound may also result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, including gastrointestinal and renal damage . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily formed through the hydroxylation of ibuprofen by CYP2C9 . This metabolic pathway is crucial for the drug’s excretion and elimination from the body. Additionally, this compound can undergo further metabolism, including conjugation with glucuronic acid, facilitating its excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with organic anion transporters (OATs), which facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within different tissues, affecting its overall efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyibuprofen can be synthesized through the biotransformation of ibuprofen using microorganisms such as fungi. For instance, strains like Nigrospora sphaerica and Chaetomium globosum have been shown to enantioselectively convert ibuprofen to this compound . The reaction conditions typically involve culturing the fungi in a medium containing ibuprofen and allowing the biotransformation to occur over several days.

Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, ibuprofen. the biotransformation method using microorganisms can be scaled up for industrial purposes. This method is advantageous due to its regio- and stereo-specificity and the mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyibuprofen undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxyibuprofen.

    Reduction: Although less common, reduction reactions can modify the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Hydroxyibuprofen has several scientific research applications:

Comparison with Similar Compounds

    Ibuprofen: The parent compound, widely used as an NSAID.

    Carboxyibuprofen: Another metabolite of ibuprofen, formed through further oxidation of 2-Hydroxyibuprofen.

    1-Hydroxyibuprofen: A positional isomer of this compound.

Comparison:

This compound is a compound of significant interest due to its role as a metabolite of ibuprofen and its potential applications in various scientific fields. Its unique properties and reactions make it a valuable subject of study in pharmacology, environmental science, and biotransformation research.

Properties

IUPAC Name

2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKVYPPCJBOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873789
Record name 2-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-55-5
Record name Hydroxyibuprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51146-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyibuprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HYDROXYIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KHZ9ELM84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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